1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOLE
Description
1-(4-Phenoxybutyl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a 4-phenoxybutyl group. The benzodiazole scaffold is known for its versatility in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions, making it a common motif in drug discovery . The 4-phenoxybutyl substituent introduces a flexible aliphatic chain terminated by a phenoxy group, which may enhance lipophilicity and membrane permeability.
Properties
IUPAC Name |
1-(4-phenoxybutyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-8-15(9-3-1)20-13-7-6-12-19-14-18-16-10-4-5-11-17(16)19/h1-5,8-11,14H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRCBROAQIVXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-phenoxybutyl)-1H-1,3-benzodiazole typically involves the reaction of 1H-1,3-benzodiazole with 4-phenoxybutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as ultrasound-assisted synthesis, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenoxybutyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxybutyl benzodiazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
1-(4-Phenoxybutyl)-1H-1,3-benzodiazole has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1-(4-phenoxybutyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. In antimicrobial applications, it may disrupt bacterial cell membranes, leading to cell leakage and death . In anticancer research, it may interfere with cellular pathways involved in cell proliferation and survival, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of 1-(4-phenoxybutyl)-1H-1,3-benzodiazole lies in its substitution pattern. Key analogs include:
Key Differences :
- Substituent Flexibility: The 4-phenoxybutyl group in the target compound provides greater conformational flexibility compared to the rigid benzyl group in the fluorinated analog .
- Ionic vs. Neutral Structures : Unlike IL5 and IL19 (ionic liquids with pyridinium cores), the benzodiazole derivatives are neutral, which may influence solubility and biodistribution .
Hypothetical Activity Trends :
- The neutral benzodiazole may exhibit lower cytotoxicity than cationic pyridinium salts (e.g., IL5), which often disrupt bacterial membranes via electrostatic interactions.
- Fluorinated analogs (e.g., 1-[(4-fluorophenyl)methyl]-1H-benzodiazole) might show altered pharmacokinetics due to fluorine’s metabolic stability and lipophilicity .
Computational Docking Studies
AutoDock Vina and AutoDock4 are widely used tools for predicting ligand-receptor interactions . For example:
- Flexible Docking: The phenoxybutyl chain’s flexibility may enable interactions with hydrophobic pockets inaccessible to rigid fluorobenzyl derivatives.
- Scoring Function Comparisons : AutoDock Vina’s improved accuracy could better predict the benzodiazole’s binding modes compared to older versions .
Physicochemical Properties and Substituent Effects
| Property | 1-(4-Phenoxybutyl)-1H-benzodiazole | 1-[(4-Fluorophenyl)methyl]-1H-benzodiazole | IL5 (Pyridinium analog) |
|---|---|---|---|
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~2.8 (lower due to fluorine) | ~1.2 (ionic character) |
| Water Solubility | Low | Moderate | High (due to bromide) |
| Metabolic Stability | Moderate (ether cleavage risk) | High (fluorine resistance) | Low (cationic degradation) |
Substituent Impact :
- The phenoxybutyl group increases molecular weight and lipophilicity, favoring blood-brain barrier penetration.
- Fluorine in the benzyl analog enhances electronegativity and resistance to oxidative metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
